N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a complex organic compound featuring a 1,2,5-oxadiazole ring and a pentafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
Pentafluorophenyl Derivatives: Compounds containing the pentafluorophenyl group but with different functional groups attached.
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is unique due to the combination of the 1,2,5-oxadiazole ring and the pentafluorophenoxy group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C17H10F5N3O4 |
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Molecular Weight |
415.27 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C17H10F5N3O4/c1-27-8-4-2-7(3-5-8)15-17(25-29-24-15)23-9(26)6-28-16-13(21)11(19)10(18)12(20)14(16)22/h2-5H,6H2,1H3,(H,23,25,26) |
InChI Key |
CAFALZMLDWMSLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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